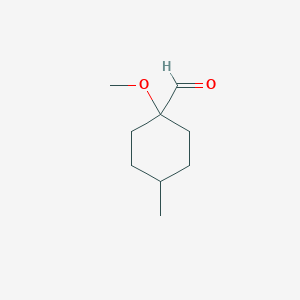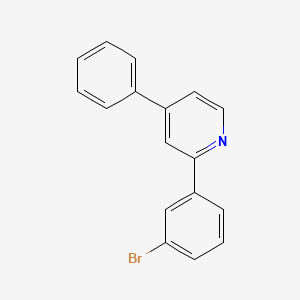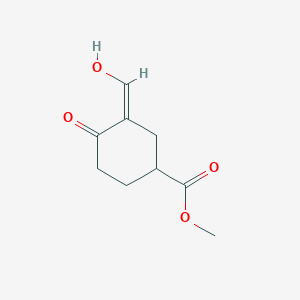
methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a hydroxymethylidene group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with formaldehyde in the presence of a base to form the hydroxymethylidene group. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation and crystallization are employed to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the cyclohexane ring can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are commonly employed.
Major Products
Oxidation: Formation of methyl (3Z)-3-(carboxymethylidene)-4-oxocyclohexane-1-carboxylate.
Reduction: Formation of methyl (3Z)-3-(hydroxymethylidene)-4-hydroxycyclohexane-1-carboxylate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethylidene group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological pathways and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate: Similar in structure but with different substituents.
Cyclohexanone derivatives: Compounds with similar cyclohexane ring structures but different functional groups.
Carboxylate esters: Compounds with similar ester functional groups but different ring structures.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H12O4 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h5-6,10H,2-4H2,1H3/b7-5- |
Clé InChI |
LIYZPUZGGHODAD-ALCCZGGFSA-N |
SMILES isomérique |
COC(=O)C1CCC(=O)/C(=C\O)/C1 |
SMILES canonique |
COC(=O)C1CCC(=O)C(=CO)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13074636.png)
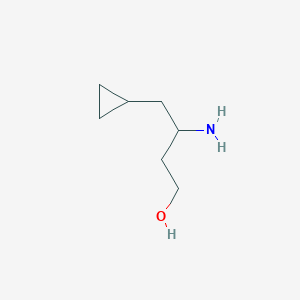
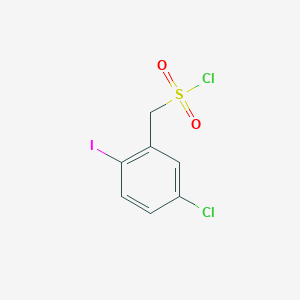
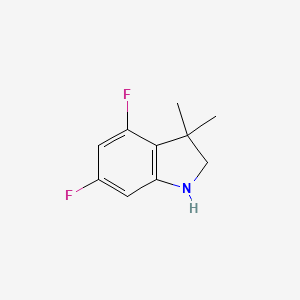
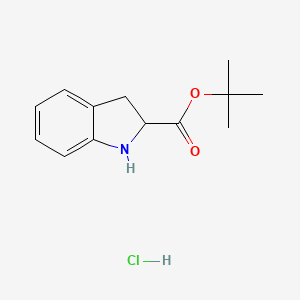

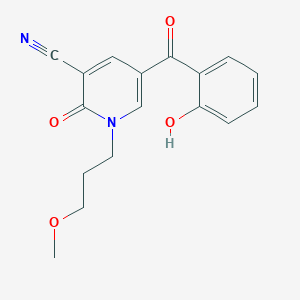
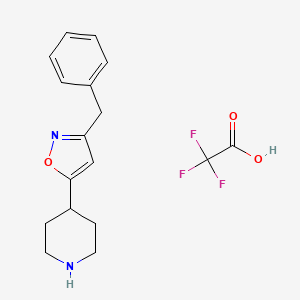
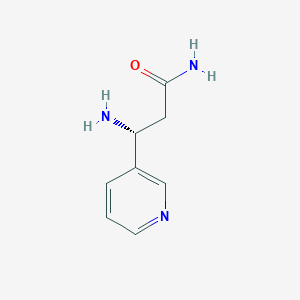
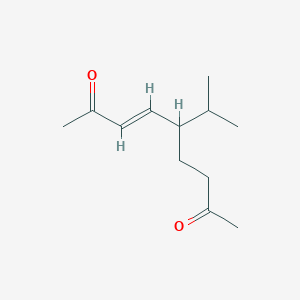
![tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13074713.png)

